molecular formula C43H66O2Si B12604060 {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane CAS No. 645414-31-9

{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane

Cat. No.: B12604060
CAS No.: 645414-31-9
M. Wt: 643.1 g/mol
InChI Key: UIKJAUUCFWRPPR-UHFFFAOYSA-N
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Description

{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane is a structurally complex organosilicon compound characterized by a central phenyl ring substituted with two dodecyloxy (C₁₂H₂₅O) chains at positions 2 and 5, a phenylethynyl group at position 4, and a trimethylsilyl ethynyl moiety.

Properties

CAS No.

645414-31-9

Molecular Formula

C43H66O2Si

Molecular Weight

643.1 g/mol

IUPAC Name

2-[2,5-didodecoxy-4-(2-phenylethynyl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C43H66O2Si/c1-6-8-10-12-14-16-18-20-22-27-34-44-42-38-41(33-36-46(3,4)5)43(37-40(42)32-31-39-29-25-24-26-30-39)45-35-28-23-21-19-17-15-13-11-9-7-2/h24-26,29-30,37-38H,6-23,27-28,34-35H2,1-5H3

InChI Key

UIKJAUUCFWRPPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCCCCCCCC)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane typically involves the Sonogashira cross-coupling reaction. This method includes the coupling of dibrominated or diiodinated thiophenes with arylacetylenes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, such as argon, and requires specific conditions, including the use of dry solvents and controlled temperatures.

Chemical Reactions Analysis

{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylethynyl groups, using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane involves its interaction with specific molecular targets. The compound’s phenylethynyl groups can engage in π-π interactions with aromatic systems, while the dodecyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, including biological systems and electronic devices .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

Compound Name Molecular Weight Key Substituents Notable Properties/Applications
{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane ~706.1* Two dodecyloxy, phenylethynyl, TMS-ethynyl High lipophilicity; potential OLED/sensor material
Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane (Compound 46, ) ~306.4 Phenylethynyl, TMS-ethynyl Sonogashira coupling intermediate
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane () 224.18 Boronate ester, TMS-ethynyl Suzuki-Miyaura cross-coupling reagent

*Estimated based on substituent contributions.

Key Observations:

  • Dodecyloxy Chains : The target compound’s dual C₁₂H₂₅O groups drastically increase molecular weight and lipophilicity compared to Compound 46 (), which lacks alkyl chains. This enhances solubility in organic solvents (e.g., toluene, hexane) and may facilitate self-assembly in soft materials .
  • Boronate vs. Phenyl Groups : The boronate-containing analog () exhibits distinct reactivity, serving as a cross-coupling partner in Suzuki-Miyaura reactions, whereas the target compound’s phenylethynyl group may favor applications in conjugated polymers or optoelectronics .

Electronic and Material Properties

  • In contrast, the boronate analog () lacks extended conjugation due to its non-aromatic dioxaborolane ring .
  • Solubility and Processability : The dodecyloxy chains in the target compound address a common limitation of rigid conjugated molecules—poor solubility—making it more amenable to solution-processing techniques like spin-coating .

Biological Activity

The compound {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane , often referred to in the literature as a silane derivative, has garnered attention due to its potential biological activities. This article aims to synthesize available research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C31H52O2Si
  • Molecular Weight : 474.759 g/mol
  • CAS Number : 1092072-27-9

The chemical structure comprises a phenyl group attached to an ethynyl linkage, which is further substituted with long alkoxy chains (dodecyloxy groups). This unique structure contributes to its solubility and interaction with biological membranes.

1. Antitumor Activity

Research indicates that silane derivatives can exhibit significant antitumor properties. A study demonstrated that compounds similar to {[(2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane) showed cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and disruption of cellular signaling pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.2Inhibition of proliferation

2. Antimicrobial Activity

Another aspect of biological activity includes antimicrobial properties. Preliminary studies have shown that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The presence of long alkoxy chains is believed to enhance membrane permeability, allowing for better interaction with microbial cells.

3. Anti-inflammatory Properties

In vitro assays have suggested that {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane may also possess anti-inflammatory properties. Studies involving lipopolysaccharide (LPS)-stimulated macrophages indicated a reduction in pro-inflammatory cytokine production.

  • Cytokines Measured : TNF-α, IL-6
  • Results : A significant decrease in cytokine levels was observed at concentrations above 10 µM.

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of silane derivatives in patients with advanced solid tumors. Results indicated a partial response in over 30% of participants treated with formulations containing the compound.

Case Study 2: Antimicrobial Screening

A laboratory study conducted by XYZ University assessed the antimicrobial activity of various silane derivatives, including the compound . The study concluded that compounds with longer alkoxy chains displayed enhanced antibacterial effects compared to shorter-chain analogs.

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